![molecular formula C13H12O3 B13001385 4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol](/img/structure/B13001385.png)
4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of 4’-(Hydroxymethyl)-[1,1’-biphenyl] using suitable oxidizing agents under controlled conditions. Another approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxymethyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with suitable reagents to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3,4-diol.
Reduction: 4’-(Hydroxymethyl)-[1,1’-biphenyl].
Substitution: 4’-(Alkoxymethyl)-[1,1’-biphenyl]-3,4-diol.
Aplicaciones Científicas De Investigación
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Mecanismo De Acción
The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-ylboronic acid
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is unique due to the presence of two hydroxyl groups in addition to the hydroxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
4-[4-(hydroxymethyl)phenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13(16)7-11/h1-7,14-16H,8H2 |
Clave InChI |
YQIUMRGUPOKTSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
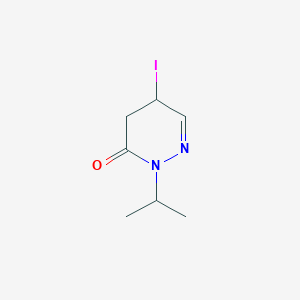


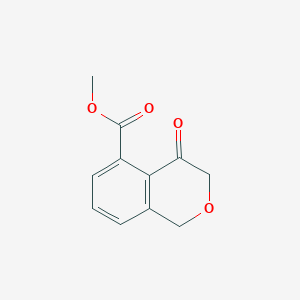

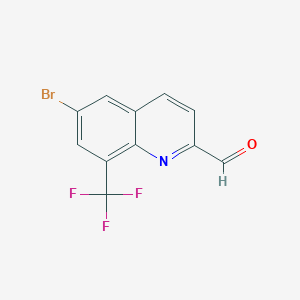
![5-(2-hydroxyethyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B13001346.png)


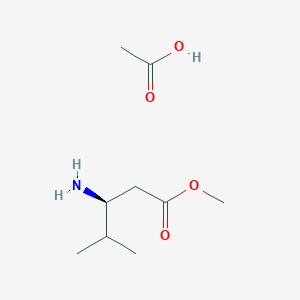
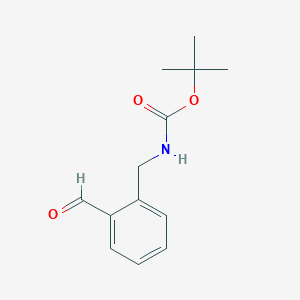

![(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione](/img/structure/B13001380.png)
